Methyl 4-(dimethylsulfamoyl)benzoate
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Overview
Description
Methyl 4-(dimethylsulfamoyl)benzoate: is an organic compound with the molecular formula C10H13NO4S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position is substituted with a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The synthesis of methyl 4-(dimethylsulfamoyl)benzoate typically begins with the esterification of 4-(dimethylsulfamoyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Sulfonamide Formation: Alternatively, the compound can be synthesized by reacting methyl 4-aminobenzoate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. This reaction is typically performed at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(dimethylsulfamoyl)benzoate can undergo oxidation reactions, particularly at the methyl groups attached to the sulfur atom. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(dimethylsulfamoyl)benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of methyl 4-(dimethylsulfamoyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dimethylsulfamoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Similar structure but with an amino group instead of a dimethylsulfamoyl group.
Methyl 4-nitrobenzoate: Contains a nitro group at the para position instead of a dimethylsulfamoyl group.
Methyl 4-hydroxybenzoate: Features a hydroxyl group at the para position.
Uniqueness: Methyl 4-(dimethylsulfamoyl)benzoate is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-(dimethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-11(2)16(13,14)9-6-4-8(5-7-9)10(12)15-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBYORGCTDBDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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